molecular formula C24H19N5O B5693245 4,6-diphenyl-N-[(E)-1-pyridin-3-ylethylideneamino]pyrimidine-2-carboxamide

4,6-diphenyl-N-[(E)-1-pyridin-3-ylethylideneamino]pyrimidine-2-carboxamide

Cat. No.: B5693245
M. Wt: 393.4 g/mol
InChI Key: VVCCJALJWVAGSM-OGLMXYFKSA-N
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Description

4,6-diphenyl-N-[(E)-1-pyridin-3-ylethylideneamino]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-diphenyl-N-[(E)-1-pyridin-3-ylethylideneamino]pyrimidine-2-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

    Introduction of Phenyl Groups: The phenyl groups are introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as a catalyst.

    Formation of the Pyridine Moiety: The pyridine moiety is synthesized separately through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, ammonia, and a β-ketoester.

    Coupling Reaction: The final step involves coupling the pyrimidine core with the pyridine moiety through a Schiff base formation reaction, where the aldehyde group of the pyridine reacts with the amino group of the pyrimidine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the pyridine moiety, converting it to a piperidine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4,6-diphenyl-N-[(E)-1-pyridin-3-ylethylideneamino]pyrimidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Investigated for its anticancer properties, as it can induce apoptosis in cancer cells.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can bind to the active site of kinases, inhibiting their activity and thereby disrupting cellular signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells. The compound’s ability to form hydrogen bonds and π-π interactions with its targets enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4,6-diphenylpyrimidine-2-carboxamide: Lacks the pyridine moiety, resulting in different biological activities.

    N-[(E)-1-pyridin-3-ylethylideneamino]pyrimidine-2-carboxamide: Lacks the phenyl groups, affecting its chemical reactivity and biological properties.

    4,6-diphenyl-N-[(E)-1-pyridin-2-ylethylideneamino]pyrimidine-2-carboxamide: The position of the pyridine moiety is different, leading to variations in its interaction with molecular targets.

Uniqueness

4,6-diphenyl-N-[(E)-1-pyridin-3-ylethylideneamino]pyrimidine-2-carboxamide is unique due to the presence of both phenyl and pyridine moieties, which contribute to its diverse chemical reactivity and biological activities. The specific arrangement of these groups allows for unique interactions with molecular targets, making it a valuable compound in scientific research.

Properties

IUPAC Name

4,6-diphenyl-N-[(E)-1-pyridin-3-ylethylideneamino]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O/c1-17(20-13-8-14-25-16-20)28-29-24(30)23-26-21(18-9-4-2-5-10-18)15-22(27-23)19-11-6-3-7-12-19/h2-16H,1H3,(H,29,30)/b28-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCCJALJWVAGSM-OGLMXYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)/C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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